molecular formula C23H28N4O6S B2652599 4-[butyl(ethyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533870-50-7

4-[butyl(ethyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2652599
CAS No.: 533870-50-7
M. Wt: 488.56
InChI Key: MFKDDEXFRXUCPL-UHFFFAOYSA-N
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Description

4-[butyl(ethyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a high-purity benzamide derivative designed for antibacterial research applications. This compound belongs to the privileged N-(1,3,4-oxadiazol-2-yl)benzamide scaffold, which has demonstrated significant potential against drug-resistant bacterial pathogens . The molecular structure incorporates a 3,5-dimethoxyphenyl-substituted 1,3,4-oxadiazole moiety linked to a benzamide core with a butyl(ethyl)sulfamoyl functional group, optimizing it for biological activity research. This compound is specifically valuable for investigating novel mechanisms of action against multidrug-resistant bacteria. Research on structurally similar N-(1,3,4-oxadiazol-2-yl)benzamides has revealed multifaceted antibacterial mechanisms including regulation of menaquinone biosynthesis, disruption of bacterial membrane potential, and interference with essential proteins including DnaX, Pol IIIC, BirA, LexA, and DnaC . Some analogs in this chemical class function as multitargeting antibiotics that additionally impact iron homeostasis through siderophore biosynthesis and heme regulation . The 1,3,4-oxadiazole core structure is recognized for diverse biological activities including potent bacteriostatic effects against challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant bacteria . This research chemical is provided for in vitro studies exclusively and is not approved for human or veterinary therapeutic applications. Researchers should handle this product using appropriate laboratory safety protocols. For comprehensive product specifications, handling guidelines, and licensing information, please contact our scientific support team.

Properties

IUPAC Name

4-[butyl(ethyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O6S/c1-5-7-12-27(6-2)34(29,30)20-10-8-16(9-11-20)21(28)24-23-26-25-22(33-23)17-13-18(31-3)15-19(14-17)32-4/h8-11,13-15H,5-7,12H2,1-4H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFKDDEXFRXUCPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[butyl(ethyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound that exhibits significant biological activity due to its unique chemical structure. This compound belongs to the sulfonamide and oxadiazole classes, characterized by a sulfonamide group, an oxadiazole ring, and a methoxyphenyl group. These structural components contribute to its diverse pharmacological properties.

  • IUPAC Name : this compound
  • Molecular Formula : C23H28N4O6S
  • Molecular Weight : 488.56 g/mol
  • CAS Number : 533870-50-7

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The sulfonamide moiety can inhibit specific enzymes by mimicking natural substrates, while the oxadiazole ring has been shown to interact with nucleic acids and proteins, influencing their functionality. The methoxyphenyl group enhances binding affinity to target sites, which is crucial for its pharmacological effects.

Antimicrobial Properties

One of the notable biological activities of this compound is its antimicrobial efficacy. Studies have indicated that derivatives of oxadiazole compounds exhibit significant activity against various bacterial strains. For instance, compounds similar to this compound have shown promising results against Mycobacterium tuberculosis, a major cause of tuberculosis.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismIC50 (μM)Reference
Compound AMycobacterium tuberculosis1.35
Compound BStaphylococcus aureus2.18
Compound CEscherichia coli3.73

Cytotoxicity Studies

In addition to its antimicrobial properties, cytotoxicity studies have been conducted to evaluate the safety profile of this compound. The results indicated that it exhibits low toxicity towards human embryonic kidney cells (HEK-293), suggesting a favorable therapeutic index for potential applications in drug development.

Case Studies

Several case studies have been documented regarding the efficacy of oxadiazole derivatives in treating infectious diseases:

  • Case Study on Tuberculosis Treatment :
    • A series of substituted oxadiazoles were synthesized and tested for their anti-tubercular activity.
    • The most active compounds demonstrated IC90 values ranging from 3.73 to 4.00 μM against Mycobacterium tuberculosis H37Ra.
    • These compounds were also assessed for cytotoxicity and found to be non-toxic at effective concentrations .
  • Case Study on Antibacterial Activity :
    • Research focused on the antibacterial properties of various oxadiazole derivatives showed that compounds with similar structural motifs as this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

LMM5 and LMM11 (Antifungal 1,3,4-Oxadiazoles)
  • LMM5 : 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
  • LMM11 : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Feature Target Compound LMM5 LMM11
Oxadiazole Substituent 3,5-Dimethoxyphenyl 4-Methoxyphenylmethyl Furan-2-yl
Sulfamoyl Groups Butyl + Ethyl Benzyl + Methyl Cyclohexyl + Ethyl
Biological Target Not reported Thioredoxin reductase (Trr1) Thioredoxin reductase (Trr1)
Activity Inferred antifungal potential IC₅₀: 12.5 μM (C. albicans) IC₅₀: 6.25 μM (C. albicans)
Key Reference

Comparison Insights :

  • The 3,5-dimethoxyphenyl group in the target compound may enhance π-π stacking interactions in enzyme binding compared to LMM5’s 4-methoxyphenylmethyl or LMM11’s furan.
OZE-II (Antimicrobial 1,3,4-Oxadiazole)
  • OZE-II : N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyloxazolidin-3-yl)sulfonyl]benzamide
Feature Target Compound OZE-II
Oxadiazole Substituent 3,5-Dimethoxyphenyl 3,5-Dimethoxyphenyl
Benzamide Modification Butyl-ethyl sulfamoyl 4,4-Dimethyloxazolidin-sulfonyl
Activity Inferred antimicrobial MIC: 8–16 μg/mL (S. aureus)
Key Reference

Comparison Insights :

  • Both compounds share the 3,5-dimethoxyphenyl group on the oxadiazole, which is critical for binding to bacterial targets like S. aureus .
  • The sulfamoyl vs. sulfonyl groups may alter selectivity: sulfamoyl derivatives (target compound) often target fungal enzymes, while sulfonyl groups (OZE-II) may favor bacterial proteins .
D29 (AlaDH Inhibitor)
  • D29 : Cyclohexyl 2-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate
Feature Target Compound D29
Oxadiazole Substituent 3,5-Dimethoxyphenyl 3,4-Dimethoxyphenyl
Functional Group Sulfamoyl Sulfanyl + Acetate
Biological Target Not reported Alanine dehydrogenase (AlaDH)
Key Reference

Comparison Insights :

  • The 3,5- vs. 3,4-dimethoxy substitution on the phenyl ring may influence spatial orientation during target binding.
  • The sulfanyl-acetate group in D29 is structurally distinct from sulfamoyl, suggesting divergent mechanisms (e.g., covalent vs. non-covalent inhibition) .

Research Findings and Implications

Antifungal Potential

While the target compound lacks direct antifungal data, LMM5 and LMM11 demonstrate that N-sulfamoyl-1,3,4-oxadiazoles inhibit thioredoxin reductase (Trr1), a key enzyme in fungal redox homeostasis. The target compound’s bulky butyl-ethyl sulfamoyl group may improve fungal membrane penetration compared to LMM11’s cyclohexyl group .

Antimicrobial Activity

The structural similarity to OZE-II suggests possible activity against Gram-positive bacteria like S. aureus. However, the absence of a sulfonyl group (replaced by sulfamoyl) may reduce efficacy against bacterial enzymes .

Enzyme Inhibition

Sulfamoyl-containing compounds (e.g., derivative 6a in ) inhibit human carbonic anhydrase II (hCA II) via zinc coordination. The target compound’s sulfamoyl group could similarly target metalloenzymes, though this remains untested .

Q & A

Q. Why do some studies report conflicting cytotoxicity data for similar compounds?

  • Factors :
  • Cell line variability : Sensitivity differences between HeLa (cervical) vs. MCF-7 (breast) cancer cells.
  • Assay conditions : Variances in incubation time (24h vs. 48h) or serum concentration in media.
  • Recommendation : Standardize protocols (e.g., MTT assay at 48h, 10% FBS) and include positive controls (e.g., doxorubicin) .

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